2-(2,6-Dimethylmorpholino)benzoic acid
Description
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-7-14(8-10(2)17-9)12-6-4-3-5-11(12)13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAULXMJEKVAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzoic Acid Core (2,6-Substituted)
A key step in preparing 2-(2,6-Dimethylmorpholino)benzoic acid is the synthesis of the appropriately substituted benzoic acid intermediate. A relevant synthetic route, as exemplified by the preparation of 2,6-dimethoxybenzoic acid, involves:
- Generation of sodium sand by melting sodium metal in toluene,
- Formation of sodium phenide via reaction with chlorobenzene,
- Reaction of sodium phenide with 1,3-dimethoxybenzene to form 2,6-dimethoxyphenyl sodium,
- Carboxylation with carbon dioxide at low temperature to yield the sodium salt of 2,6-dimethoxybenzoic acid,
- Acidification and crystallization to obtain the pure benzoic acid derivative.
This method emphasizes careful temperature control (0–27 °C) and the use of toluene as a solvent. The stepwise transformation ensures regioselective substitution at the 2 and 6 positions.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Sodium metal + toluene, heat to melt sodium | Sodium sand | Sodium metal purity ≥ 99.5% |
| 2 | Sodium sand + chlorobenzene + propyl carbinol catalyst, 22–25 °C | Sodium phenide | Reaction monitored by temperature rise |
| 3 | Sodium phenide + 1,3-dimethoxybenzene, 25–27 °C | 2,6-Dimethoxyphenyl sodium | Reaction completion indicated by temperature stabilization |
| 4 | 2,6-Dimethoxyphenyl sodium + CO2, < 0 °C | 2,6-Dimethoxybenzoic acid sodium salt | Carboxylation under controlled pressure |
| 5 | Acidification | Crude 2,6-dimethoxybenzoic acid | Acid out with mineral acid |
| 6 | Crystallization (methanol/water) | Pure 2,6-dimethoxybenzoic acid | Drying to obtain final product |
This approach is adaptable for other 2,6-substituted benzoic acids, including those with morpholino substituents after suitable functional group transformations.
Alternative Synthetic Routes via 2,6-Dihydroxybenzoic Acid Intermediates
Preparation methods for 2,6-dihydroxybenzoic acid (2,6-DHBA) provide alternative pathways that could be adapted for the target compound:
- Carboxylation of resorcinol with carbon dioxide under alkali metal catalysis in absolute ethanol solvent at 130–150 °C and 1.35–1.45 MPa pressure yields 2,6-DHBA with good selectivity and reduced byproduct formation.
- Chlorination of 2,6-dichlorobenzaldehyde in organic solvents (dichloroethane or chlorobenzene) followed by hydrolysis and acidification leads to 2,6-DHBA via 2,6-dichlorobenzoyl chloride intermediates.
These methods emphasize:
- Use of readily available raw materials,
- Controlled reaction conditions to minimize side products,
- Efficient separation and purification steps.
Such intermediates could undergo further functionalization to introduce the morpholino group.
| Method | Raw Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkali metal-catalyzed carboxylation | Resorcinol + CO2 | Alkali metal salt, ethanol | 130–150 °C, 1.35–1.45 MPa | High yield, low byproducts | Requires high pressure |
| Chlorination-hydrolysis | 2,6-Dichlorobenzaldehyde + Cl2 | Chlorine, organic solvent | 50–150 °C, reflux | Simple operation, cheap raw materials | Use of chlorine gas, handling hazards |
Research Findings and Comparative Analysis
- The sodium sand method for 2,6-dimethoxybenzoic acid synthesis offers precise control over substitution patterns and high purity products, suitable for scale-up.
- Alkali metal-catalyzed carboxylation of resorcinol is energy efficient and reduces waste but requires pressure equipment.
- Chlorination and hydrolysis of 2,6-dichlorobenzaldehyde provide a straightforward route with inexpensive reagents and simpler equipment needs but involve handling hazardous chlorine gas.
- The choice of method depends on available infrastructure, desired scale, and downstream functionalization steps to introduce the morpholino group.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(2,6-Dimethylmorpholino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Diclofenac (2-[2-(2,6-Dichloroanilino)phenyl]acetic Acid)
- Structure: Replaces the morpholino group with a dichloroaniline moiety.
- Applications: Widely used as a nonsteroidal anti-inflammatory drug (NSAID).
- Key Differences: The chloro-substituents in diclofenac enhance COX-2 inhibition but reduce solubility compared to morpholino-containing analogs .
2-Benzoylbenzoic Acid Derivatives
- Examples : 2-(4-Methylbenzoyl)benzoic acid, 2-(4-Methoxybenzoyl)benzoic acid.
- Binding Affinity : These compounds exhibit lower ΔGbinding values (−8.2 to −8.5 kcal/mol) for T1R3 receptors compared to saccharin, suggesting weaker interactions .
- Structural Impact: The absence of a morpholino ring limits their ability to engage in hydrogen-bonding networks critical for receptor specificity .
Morpholino-Containing Analogs
CFI-400945 (PLK4 Inhibitor)
- Structure: Incorporates a cis-2,6-dimethylmorpholino group linked to an indazole-spirocyclopropane core.
- Pharmacokinetics: The dimethylmorpholino moiety improves oral bioavailability and cellular permeability, contributing to nanomolar PLK4 inhibition (IC50 = 2.6 nM) .
- Comparison: Unlike 2-(2,6-dimethylmorpholino)benzoic acid, CFI-400945’s spirocyclic framework enhances target selectivity, reducing off-target effects .
Dimethyl 3-[2-(2,6-Dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
- Structure: Features a thiazolane ring conjugated to the dimethylmorpholino group.
- Applications: Used as an intermediate in heterocyclic synthesis, emphasizing the versatility of the dimethylmorpholino motif in constructing complex pharmacophores .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Receptor Binding: Morpholino-containing compounds like CFI-400945 leverage their nitrogen and oxygen atoms for hydrogen bonding with kinase active sites, a feature absent in simpler benzoic acid derivatives .
- Synthetic Utility: The dimethylmorpholino group in intermediates (e.g., thiazolane derivatives) facilitates stereoselective synthesis, critical for chiral drug development .
- Limitations: While 2-(2,6-dimethylmorpholino)benzoic acid itself lacks extensive pharmacological data, its structural analogs highlight the importance of substituent positioning; for example, para-substituted benzoyl groups show weaker receptor engagement than ortho-substituted morpholino groups .
Biological Activity
2-(2,6-Dimethylmorpholino)benzoic acid is an organic compound notable for its unique structural features, including a benzoic acid moiety and a morpholine ring substituted at the 2 and 6 positions with methyl groups. Its molecular formula is and it has a molecular weight of approximately 219.28 g/mol. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in anti-inflammatory and antimicrobial domains.
Chemical Structure and Properties
The chemical structure of 2-(2,6-Dimethylmorpholino)benzoic acid can be represented as follows:
The presence of the morpholine ring enhances its ability to interact with biological membranes, potentially improving cellular penetration. The benzoic acid component contributes to its reactivity, making it a candidate for various pharmacological studies.
Anti-inflammatory Properties
Research indicates that 2-(2,6-Dimethylmorpholino)benzoic acid exhibits significant anti-inflammatory effects. It has been shown to modulate inflammatory pathways by interacting with specific proteins or enzymes involved in these processes. For instance, studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies demonstrate efficacy against several bacterial strains, indicating potential applications in treating infections caused by resistant pathogens. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Comparative Analysis with Analog Compounds
To understand the uniqueness of 2-(2,6-Dimethylmorpholino)benzoic acid, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid | Contains a chloro substituent and pyridine ring | Potentially different pharmacological profiles |
| 5-Nitrobenzoic Acid | Lacks the morpholine ring but retains the nitro group | Simpler structure; used in various syntheses |
| 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic Acid | Similar morpholine structure but includes a nitro group | Explored for different biological activities |
The specific substitution pattern on both the morpholine ring and benzoic acid moiety in 2-(2,6-Dimethylmorpholino)benzoic acid may confer distinct biological properties not found in its analogs.
The mechanism of action for 2-(2,6-Dimethylmorpholino)benzoic acid involves binding to specific molecular targets within cells. This interaction can modulate various biological processes, leading to its observed anti-inflammatory and antimicrobial effects. Further research is necessary to elucidate the precise pathways involved.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In vitro Studies : Research conducted on cultured human cells demonstrated that treatment with 2-(2,6-Dimethylmorpholino)benzoic acid significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6.
- Animal Models : In murine models of inflammation, administration of the compound resulted in decreased swelling and pain responses compared to control groups.
- Antimicrobial Efficacy : Laboratory tests revealed that the compound effectively inhibited growth in strains of Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications against bacterial infections.
Q & A
Q. What are the optimized synthetic routes for 2-(2,6-Dimethylmorpholino)benzoic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves three steps:
Formation of 2,6-dimethylmorpholine via reaction of 2,6-dimethylphenol with ethylene oxide under basic conditions (e.g., NaOH).
Coupling with benzoic acid derivatives under acidic or catalytic conditions. For analogs like 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid, nitration precedes coupling .
- Optimization Tips :
- Use continuous flow reactors for scalable production.
- Monitor reaction progress via HPLC or TLC.
- Purify intermediates via recrystallization or column chromatography.
Q. Which analytical techniques are most reliable for characterizing 2-(2,6-Dimethylmorpholino)benzoic acid and its derivatives?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) for structural elucidation.
- FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch).
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography for absolute configuration determination (e.g., using SHELXL for refinement) .
Q. How can researchers determine the physicochemical properties (e.g., pKa, solubility) of this compound experimentally?
- Methodological Answer :
- pKa Determination : Use potentiometric titration in aqueous or mixed solvents. Compare results with computational models (e.g., Shorter and Stubbs’ free-energy method for substituted benzoic acids) .
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) or organic solvents, analyzed via UV-Vis spectroscopy.
Advanced Research Questions
Q. What strategies are effective for studying polymorphism or cocrystal formation in 2-(2,6-Dimethylmorpholino)benzoic acid analogs?
- Methodological Answer :
- Polymorph Screening : Use solvent evaporation (e.g., ethanol, DMSO) or slurry conversion.
- Thermal Analysis : Employ differential scanning calorimetry (DSC) to identify phase transitions.
- Structural Characterization : Pair single-crystal X-ray diffraction (SCXRD) with powder XRD (PXRD) to distinguish polymorphs. For example, thermal treatment of Form II of HDMPA (a structural analog) yields Form III .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer :
- Modification Sites : Vary substituents on the benzoic acid (e.g., nitro, amino) and morpholine ring (e.g., methyl groups).
- Assays : Test derivatives in enzyme inhibition (e.g., cyclooxygenase) or receptor-binding assays. For analogs like fenamates, measure ion channel modulation (e.g., Slo2.1 activation) .
- Computational Modeling : Use molecular docking to predict binding modes with target proteins.
Q. How should researchers address contradictions in experimental data (e.g., conflicting pKa values or crystallization outcomes)?
- Methodological Answer :
- Reproducibility Checks : Verify purity (HPLC, elemental analysis) and reaction conditions (temperature, solvent ratios).
- Cross-Validation : Combine multiple techniques (e.g., SCXRD + PXRD for crystal forms).
- Environmental Controls : Account for humidity/temperature during crystallization, as these can influence polymorphic outcomes .
Q. What crystallographic software and protocols are recommended for refining the crystal structure of this compound?
- Methodological Answer :
- Software : Use SHELXL for small-molecule refinement. For macromolecules, SHELXPRO interfaces with CCP4.
- Protocols :
Collect high-resolution data (≤ 1.0 Å).
Apply twin refinement if data shows pseudo-merohedral twinning.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
